methyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features both indole and thiazole moieties. Indole derivatives are known for their significant biological activities, while thiazole derivatives are recognized for their diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactionsCommon reagents include methanesulfonic acid and phenylhydrazine hydrochloride, which are used under reflux conditions in methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of methyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. For instance, the indole moiety can bind to DNA, while the thiazole ring may interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
Methyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is unique due to its combined indole and thiazole structures, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in various fields of research .
Biological Activity
Methyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a synthetic compound that integrates both indolic and thiazolidine structures, which suggests potential bioactive properties. This article discusses its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes:
- Indole moiety : Known for various biological activities including antimicrobial and anticancer effects.
- Thiazole ring : Associated with diverse pharmacological properties.
Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₄BrN₃O₃S |
Molecular Weight | 408.3 g/mol |
CAS Number | 1401558-05-1 |
Antimicrobial Activity
Compounds containing indole and thiazole structures have been reported to exhibit:
- Antibacterial effects : Indoles are known for their ability to inhibit bacterial growth. For instance, derivatives of 6-bromoindole have shown enhanced antibiotic effects against resistant bacterial strains .
Anti-inflammatory Potential
Research indicates that thiazole derivatives often possess anti-inflammatory properties. A study highlighted the anti-inflammatory activity of various thiazole compounds, suggesting that this compound could share similar effects due to its structural components .
Synthesis and Testing
Research focusing on the synthesis of related compounds has emphasized the importance of optimizing synthetic routes to obtain derivatives in sufficient quantities for biological testing. For example:
- The synthesis of indole-based inhibitors has been optimized for better yields, allowing for comprehensive biological testing .
In Vitro Studies
Although direct studies on this specific compound are scarce, the biological activities of similar structures suggest potential efficacy in:
- Cancer therapy : Indoles are frequently studied for their anticancer properties.
- Antimicrobial applications : The thiazole component may enhance the compound's ability to combat infections.
Summary of Findings
The biological activity of this compound appears promising based on its structural characteristics and the known activities of related compounds. Further research is needed to elucidate its specific mechanisms of action and therapeutic potential.
Properties
Molecular Formula |
C16H14BrN3O3S |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
methyl 2-[[2-(6-bromoindol-1-yl)acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H14BrN3O3S/c1-9-14(15(22)23-2)19-16(24-9)18-13(21)8-20-6-5-10-3-4-11(17)7-12(10)20/h3-7H,8H2,1-2H3,(H,18,19,21) |
InChI Key |
OLTJSEDCXRULKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br)C(=O)OC |
Origin of Product |
United States |
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